2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-(1H-inden-1-yl)ethanone is an organic compound with the molecular formula C11H7F3O It is characterized by the presence of a trifluoromethyl group attached to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(1H-inden-1-yl)ethanone typically involves the reaction of indene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
Indene+(CF3CO)2OAlCl32,2,2-Trifluoro-1-(1H-inden-1-yl)ethanone
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and additional purification steps such as distillation or recrystallization may be employed.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(1H-inden-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(1H-inden-1-yl)ethanol.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(1H-inden-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(1H-inden-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanone: Similar structure but with an indole moiety instead of indene.
2,2,2-Trifluoro-1-(1H-inden-2-yl)ethanone: Similar structure but with the trifluoromethyl group attached to a different position on the indene ring.
Uniqueness
2,2,2-Trifluoro-1-(1H-inden-1-yl)ethanone is unique due to the specific positioning of the trifluoromethyl group and the indene moiety, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
76001-74-6 |
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Molecular Formula |
C11H7F3O |
Molecular Weight |
212.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1H-inden-1-yl)ethanone |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)10(15)9-6-5-7-3-1-2-4-8(7)9/h1-6,9H |
InChI Key |
GKGBNHXNDIKNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C=CC2=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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